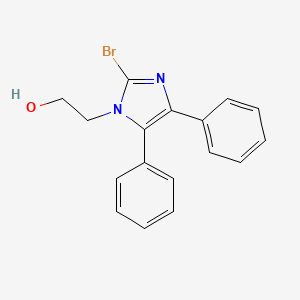

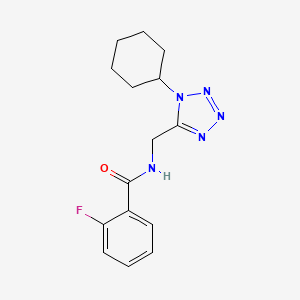

![molecular formula C26H24N2O4 B2818558 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 905428-98-0](/img/structure/B2818558.png)

2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol, commonly known as ETP-46321, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer and other diseases. It is a potent and selective inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. In

科学的研究の応用

Aldose Reductase Inhibition and Antioxidant Properties

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, related to the chemical structure , have shown potential as aldose reductase inhibitors with activity in the micromolar/submicromolar range. These compounds also exhibited significant antioxidant properties, particularly those with a catechol derivative (La Motta et al., 2007).

Antifungal Effects

4-Methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, a compound structurally similar to the one , was synthesized and tested for its antifungal effects, particularly against Aspergillus terreus and Aspergillus niger. The compound demonstrated significant antifungal properties (Jafar et al., 2017).

Anticancer Activity

A related compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, was studied for its anticancer activity, particularly against T47D breast cancer cells. The compound showed weak activity in inhibiting these cancer cells (Sukria et al., 2020).

Interaction with Zinc Complexes

Schiff and Mannich bases, including structures similar to the compound , were prepared and their interactions with zinc complexes were studied. The compounds exhibited interesting spin interactions and oxidation properties in an octahedral environment (Orio et al., 2010).

Anti-HIV and Antiretroviral Activity

Derivatives of 2,4-diaminopyrimidine, which is structurally related, showed marked inhibition of retrovirus replication in cell culture. Specifically, they demonstrated significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Metal Recognition and Chelation

Diamine-salicylaldehyde derivatives, related to the compound , were developed as fluoroionophores and demonstrated the ability to specifically chelate metal ions, particularly Zn^2+ in various solutions (Hong et al., 2012).

Antifungal Properties of Pyrazolo[1,5-a]pyrimidines Derivatives

Pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi, showing effectiveness against certain strains such as Colletotrichum gloeosporioides (Zhang et al., 2016).

Antimicrobial and Antioxidant Properties

Certain pyrimidin-2-yl compounds exhibited antibacterial, antifungal, and antioxidant activities, suggesting their potential application in these areas (Ravindranath, 2021).

Anti-Corrosion Characteristics

Derivatives of vanillin, structurally similar to the compound , showed promising results as anti-corrosion agents for mild steel in acidic environments, indicating their potential use in material protection (Satpati et al., 2020).

Potential COVID-19 Treatment

A study focusing on pyrimidine derivatives, similar to the compound , identified potential inhibitors of the hACE2-S complex of SARS-CoV-2, suggesting a role in COVID-19 treatment (Rane et al., 2020).

Herbicidal Activity

Pyrimidine derivatives, including those with methoxy groups, have shown high herbicidal activity, particularly against certain weeds, indicating their use in agriculture (Nezu et al., 1996).

特性

IUPAC Name |

2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-3-30-23-10-6-7-11-24(23)32-25-15-27-17-28-26(25)21-13-12-20(14-22(21)29)31-16-19-9-5-4-8-18(19)2/h4-15,17,29H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNHSUBFKLDPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)

![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)

![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)

![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)